レトゾール-d4

概要

説明

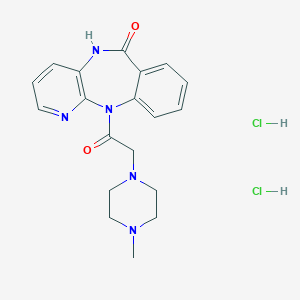

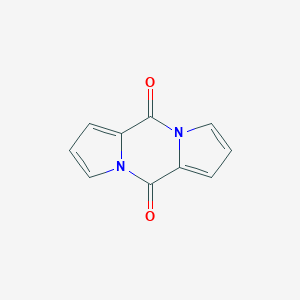

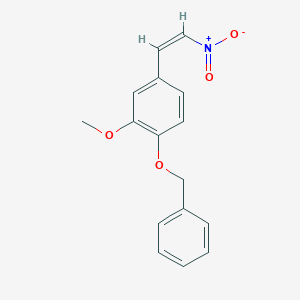

Letrozole-d4は、非ステロイド系 ароматаза阻害剤であるLetrozoleの重水素化バージョンです。 構造的にはFadrozoleと類似しており、主に研究用途、例えば、動的同位体効果研究や核磁気共鳴(NMR)実験における内部標準物質として使用されています .

科学的研究の応用

Letrozole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as an internal standard in NMR spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in studies involving enzyme kinetics and metabolic pathways.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Letrozole.

Industry: Applied in the development of new pharmaceuticals and in quality control processes .

作用機序

Letrozole-d4は、Letrozoleと同様に、非ステロイド系II型アロマターゼ阻害剤です。アンドロゲンをエストロゲンに変換する酵素であるアロマターゼを競合的に阻害することで作用します。この阻害は体内のエストロゲンレベルを低下させ、ホルモン受容体陽性乳がんの治療に特に役立ちます。 分子標的は、アロマターゼ酵素の活性部位であり、Letrozole-d4が結合して変換プロセスを阻害します .

生化学分析

Biochemical Properties

Letrozole-d4 interacts with the enzyme aromatase, a member of the cytochrome P450 family . It binds to the heme group of aromatase, inhibiting the conversion of androgens to estrogens . This competitive inhibition prevents the conversion of androstenedione to estrone and testosterone to estradiol . Letrozole-d4 has been found to interact with a variety of enzymes within the cytochrome (CYP) system .

Cellular Effects

Letrozole-d4 has significant effects on various types of cells and cellular processes. It influences cell function by reducing the availability of estrogen, leading to the regression of estrogen-dependent tumors . In vitro studies have shown that letrozole-d4 can induce endoplasmic reticulum stress, oxidative stress, and programmed cell death in the epithelial cells of the small intestine of adult male rats .

Molecular Mechanism

The mechanism of action of Letrozole-d4 involves its binding to the active site of the aromatase enzyme, thereby blocking the electron transfer chain of CYP19A1 . This action prevents the conversion of androgens to estrogen, leading to a reduction in uterine weight and elevated leuteinizing hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, Letrozole-d4 has shown potent anti-tumor effects in several animal models . Studies with MCF-7Ca xenografts have indicated that Letrozole-d4 could be more effective than other aromatase inhibitors

Dosage Effects in Animal Models

In animal models, the effects of Letrozole-d4 vary with different dosages. For instance, in female rats, a 14-day dose of 1 mg/kg interrupted the ovarian cycle and significantly suppressed uterine weight

Metabolic Pathways

Letrozole-d4 is involved in the metabolic pathway of estrogen synthesis, where it inhibits the enzyme aromatase, preventing the conversion of androgens to estrogens . It has also been found to modify the expressions of Hsd17b13 and Cyp26a1, which led to the suppression of retinoic acid in the hepatocytes .

Transport and Distribution

Recent advancements in drug delivery systems, such as the development of Letrozole-loaded nano-formulations, have shown promise in enhancing the solubility, biostability, and targeted delivery of Letrozole-d4 .

準備方法

合成経路と反応条件

Letrozole-d4の合成には、Letrozole分子への重水素原子の組み込みが含まれます。一般的な方法の1つには、合成プロセスにおける重水素化試薬の使用があります。 例えば、4-(クロロ(4-シアノフェニル)メチル)ベンザミドと1H-1,2,4-トリアゾールの縮合、続いて低温でのトリフルオロ酢酸無水物による脱水は、重水素化試薬を含むように適応できます .

工業生産方法

Letrozole-d4の工業生産は、通常、重水素化原料を用いた大規模合成で行われます。 プロセスは、高収率と高純度を確保するために最適化され、再結晶やクロマトグラフィーなど、非重水素化不純物を除去するための複数の精製工程がしばしば含まれます .

化学反応の分析

反応の種類

Letrozole-d4は、以下の化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: 1つの原子または原子団を別の原子または原子団で置き換える反応です。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応用のさまざまな求核剤があります。 条件は、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴うことがよくあります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、Letrozole-d4の酸化は、ヒドロキシル化誘導体の形成につながることがあります。一方、還元は、薬物動態特性が変化した重水素化アナログを生成する可能性があります .

科学研究での用途

Letrozole-d4は、そのユニークな特性により、科学研究で広く使用されています。その用途には、以下のようなものがあります。

化学: NMR分光法において、内部標準物質として使用され、反応機構と速度論の研究に用いられます。

生物学: 酵素速度論や代謝経路の研究に使用されます。

医学: Letrozoleの代謝と分布を理解するための薬物動態研究に使用されます。

類似化合物との比較

類似化合物

Letrozole-d4に似た化合物には、以下のようなものがあります。

アナストロゾール: 乳がん治療に使用される別の非ステロイド系アロマターゼ阻害剤です。

エキセメスタン: 同様の作用機序を持つステロイド系アロマターゼ阻害剤です。

フォルミスタン: 閉経後の女性に使用されるステロイド系アロマターゼ阻害剤です。

アミノグルテチミド: ステロイド生成に幅広い影響を与える、古いアロマターゼ阻害剤です.

Letrozole-d4の独自性

Letrozole-d4は、その重水素化された性質により、研究用途で独自の利点を提供します。重水素原子の存在は、化合物の安定性を高め、NMR分光法や動的同位体効果実験においてより正確な研究を可能にします。 これは、Letrozole-d4を学術研究と産業研究の両方の設定で貴重なツールにします .

特性

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJKCIUCZWXJDR-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)